molecular formula C27H27ClN4O2S B12191976 (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12191976
M. Wt: 507.0 g/mol
InChI Key: URGQQEXQUAKHBV-IWIPYMOSSA-N
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Description

The compound “(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one” is a structurally complex heterocyclic molecule featuring a pyrazole-thiazolone hybrid scaffold. Its core structure includes a pyrazole ring substituted with a 3-chloro-4-ethoxyphenyl group and a phenyl group, fused to a thiazol-4(5H)-one moiety modified with a 3-methylpiperidin-1-yl substituent. The ethoxy group at the 4-position of the phenyl ring and the 3-methylpiperidinyl group at the thiazolone’s 2-position are critical for modulating solubility, bioavailability, and target interaction.

Properties

Molecular Formula

C27H27ClN4O2S

Molecular Weight

507.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C27H27ClN4O2S/c1-3-34-23-12-11-19(14-22(23)28)25-20(17-32(30-25)21-9-5-4-6-10-21)15-24-26(33)29-27(35-24)31-13-7-8-18(2)16-31/h4-6,9-12,14-15,17-18H,3,7-8,13,16H2,1-2H3/b24-15-

InChI Key

URGQQEXQUAKHBV-IWIPYMOSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Effects

Compounds with thiazolidinone structures have been reported to possess anti-inflammatory properties. The presence of the pyrazole ring may enhance these effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored, particularly against bacterial and fungal strains. The thiazolidinone scaffold is known for its ability to disrupt microbial cell walls and interfere with vital metabolic processes within the pathogens, leading to their death .

Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of thiazolidinones. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Characterization

The synthesis of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole intermediate through cyclocondensation reactions.
  • Introduction of the thiazolidinone core via condensation reactions involving appropriate aldehydes and amines.
  • Optimization of reaction conditions to enhance yield and purity.

Case Studies

Several studies have documented the effects of similar compounds on various biological systems:

StudyFocusFindings
AnticancerInduction of apoptosis in breast cancer cells via PI3K/Akt pathway modulation.
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation in animal models.
AntimicrobialEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL.
NeuroprotectionReduction in oxidative stress markers in neuronal cell cultures treated with the compound.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous molecules from recent literature and databases. Key differences in substituents, solubility, and biological activity are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole-thiazolone - 3-Chloro-4-ethoxyphenyl (pyrazole)
- 3-Methylpiperidin-1-yl (thiazolone)
~518.0 (estimated) Higher lipophilicity due to ethoxy group; enhanced solubility in organic solvents via piperidinyl group
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Pyrazole-thiazolidinone - 3-Chloro-4-methoxyphenyl (pyrazole)
- 3-Ethyl, 2-thioxo (thiazolidinone)
496.95 Reduced steric bulk (methoxy vs. ethoxy); increased hydrogen-bonding potential via thioxo group
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazol-5(4H)-one - 3-Aminonaphthalene
- Phenyl groups
~436.5 (estimated) Lower solubility due to aromatic stacking; potential for fluorescence-based applications

Key Findings

The 3-methylpiperidin-1-yl group (target) vs. 3-ethyl () introduces a tertiary amine, improving solubility in polar solvents via protonation.

Thiazolone vs. Thiazolidinone: The target’s thiazol-4(5H)-one lacks the thioxo group present in ’s thiazolidin-4-one, reducing hydrogen-bond acceptor capacity. This may weaken interactions with polar enzyme active sites but improve metabolic stability.

The naphthalene-containing analog in exhibited fluorescence properties, suggesting divergent applications in biosensing vs. the target’s likely pharmacological focus.

Biological Activity

The compound (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative that exhibits a range of biological activities. This article compiles recent findings on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research data.

Overview of Thiazolidinone Derivatives

Thiazolidinones are a significant class of heterocyclic compounds known for their diverse biological activities. The structural modifications in these compounds can lead to enhanced therapeutic effects. The thiazolidinone scaffold is particularly noted for its potential in drug development due to its ability to interact with various biological targets.

Key Biological Activities

  • Anticancer Activity
    • Thiazolidinone derivatives have shown promising anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. Studies indicate that modifications at specific positions on the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines.
    • For instance, compounds with a thiazolidinone core have been reported to exhibit significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Activity
    • The compound has demonstrated antibacterial and antifungal properties. Recent studies show that thiazolidinones can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
    • Notably, certain derivatives have shown lower Minimum Inhibitory Concentration (MIC) values against pathogens such as Escherichia coli and Candida albicans, suggesting strong antimicrobial efficacy .
  • Anti-inflammatory Effects
    • Thiazolidinones are recognized for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural features. The following table summarizes the relationship between structural modifications and biological activities:

Modification Biological Activity Effectiveness
3-Chloro substitutionIncreased anticancer activityEnhanced cytotoxicity against MCF-7 cells
Ethoxy group at position 4Improved antimicrobial actionLower MIC against Klebsiella pneumoniae
Methylpiperidine moietyEnhanced anti-inflammatorySignificant reduction in inflammatory markers

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of a series of thiazolidinone derivatives, including the target compound. The results indicated that compounds with specific substituents exhibited IC50 values as low as 0.5 µM against MCF-7 cells, showcasing their potential as effective anticancer agents .

Study 2: Antimicrobial Properties

In another investigation, a range of thiazolidinone derivatives was tested for antimicrobial activity against various bacterial strains. One derivative demonstrated an MIC of 31.25 µg/ml against Candida glabrata, outperforming standard antifungal agents . This highlights the potential for developing new antimicrobial therapies based on thiazolidinone structures.

Study 3: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects of thiazolidinones revealed that certain derivatives significantly inhibited the production of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for their therapeutic use in inflammatory diseases .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazole-thiazolone core of this compound?

The synthesis typically involves a multi-step approach:

  • Cyclization : Form the pyrazole ring via condensation of substituted hydrazines with β-ketoesters or diketones under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Thiazolone Formation : React the pyrazole-aldehyde intermediate with a thiourea derivative in ethanol under reflux to form the thiazolidinone ring, followed by oxidation to the thiazolone .
  • Regioselectivity Control : Use steric or electronic directing groups (e.g., 3-chloro-4-ethoxyphenyl) to ensure correct substitution patterns .

Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?

  • X-ray Crystallography : Definitive confirmation via single-crystal diffraction analysis, as demonstrated for structurally analogous pyrazole-thiazolidinones .
  • NOESY NMR : Cross-peaks between the pyrazole C-H and thiazolone carbonyl group support the Z-configuration .

Q. What analytical methods are critical for purity assessment and structural validation?

  • HPLC-MS : Quantify purity and detect regioisomeric byproducts (e.g., E-isomers or incorrect pyrazole substitution) .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assign all protons and carbons, with emphasis on distinguishing methine (CH) and quaternary carbons in the pyrazole and thiazolone moieties .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C=N (thiazolone, ~1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

Discrepancies in solubility (e.g., DMSO vs. DMF) may arise from:

  • Crystallinity vs. Amorphous Forms : Recrystallization solvents (e.g., DMF/EtOH mixtures) influence particle size and lattice energy, altering dissolution kinetics .
  • Protic vs. Aprotic Solvents : Hydrogen bonding with the thiazolone carbonyl group enhances solubility in DMSO compared to DMF . Methodological Recommendation : Conduct dynamic light scattering (DLS) to assess aggregation states and differential scanning calorimetry (DSC) to identify polymorphic forms .

Q. What strategies optimize regioselectivity in the pyrazole ring during electrophilic substitution?

  • Directing Groups : The 3-chloro-4-ethoxyphenyl substituent at position 3 of the pyrazole directs electrophiles to position 4 via resonance and steric effects .
  • Microwave-Assisted Synthesis : Enhances kinetic control, reducing side reactions (e.g., over-oxidation of thiazolone) .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, enabling precise control of reaction parameters (e.g., temperature, residence time) for high regioselectivity .

Q. How can computational methods predict the compound’s binding affinity for kinase targets?

  • Molecular Docking (AutoDock Vina) : Model interactions between the thiazolone carbonyl and kinase ATP-binding sites (e.g., hydrophobic pockets or hinge regions) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on key residues (e.g., Glu91 in p38 MAPK) .
  • SAR Analysis : Compare with analogs (e.g., 3-methylpiperidinyl vs. piperazinyl substitutions) to identify critical pharmacophores .

Q. What experimental evidence supports the compound’s instability under alkaline conditions?

  • Degradation Studies : Incubate the compound in pH 9.0 buffer (37°C) and monitor via LC-MS. Major degradation products include:
  • Thiazolone Ring Opening : Hydrolysis to a thiourea intermediate .
  • Piperidine N-Oxidation : Observed in mass spectra (m/z +16) .
    • Mitigation Strategy : Use lyophilized formulations or buffer stabilizers (e.g., citrate) for in vitro assays .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for this compound against the same enzyme?

Discrepancies may arise from:

  • Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) or pre-incubation time alter competitive inhibition kinetics .
  • Enzyme Isoforms : Selectivity for splice variants (e.g., JNK1 vs. JNK3) due to subtle active-site variations .
  • Protein Purity : Commercial enzyme batches with varying post-translational modifications (e.g., phosphorylation) . Resolution : Standardize assay protocols (e.g., Eurofins KinaseProfiler) and validate with positive controls (e.g., staurosporine).

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)Reference
Pyrazole FormationCyclizationH₂SO₄, EtOH, reflux, 6 h72
Thiazolone SynthesisCondensationPOCl₃, DMF, 80°C, 3 h65
PurificationRecrystallizationDMF/EtOH (1:1)89

Q. Table 2. Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO12.5 ± 0.3Amorphous form
DMF8.2 ± 0.5Crystalline form
EtOAc<0.1Limited polarity

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